4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Catalog No.
S12620956
CAS No.
M.F
C20H22ClFN4O2
M. Wt
404.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-...

Product Name

4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

IUPAC Name

4-(4-chlorophenyl)-N-[2-[(2-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C20H22ClFN4O2/c21-16-5-7-17(8-6-16)25-9-11-26(12-10-25)20(28)24-14-19(27)23-13-15-3-1-2-4-18(15)22/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

MMOVVODBPQOIJM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=CC=C3F

4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a carboxamide group, and aromatic substituents. Its molecular formula is C20H22ClFN4O2C_{20}H_{22}ClFN_{4}O_{2} with a molecular weight of approximately 404.9 g/mol. The compound features a 4-chlorophenyl group attached to a piperazine moiety, which is further substituted with a 2-fluorobenzyl amino group and an oxoethyl side chain. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

Typical of amides and piperazines. Notably, it may undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding piperazine and carboxylic acid. Additionally, the presence of the chlorophenyl group may allow for electrophilic aromatic substitution reactions, while the piperazine ring can engage in nucleophilic substitutions or cyclization reactions depending on the reaction conditions.

Preliminary studies suggest that compounds similar to 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide exhibit significant biological activities, including antitumor and antimicrobial properties. The specific biological profile of this compound requires further investigation, but its structural components indicate potential interactions with biological targets such as receptors or enzymes involved in disease processes.

The synthesis of 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multi-step organic synthesis techniques. One potential method includes:

  • Formation of the Piperazine Core: Starting with commercially available piperazine, it can be reacted with a suitable chlorinated aromatic compound to introduce the chlorophenyl group.
  • Introduction of the Oxoethyl Side Chain: This can be achieved through acylation reactions using appropriate carboxylic acids or their derivatives.
  • Amine Substitution: The final step may involve introducing the 2-fluorobenzyl amino group through nucleophilic substitution or coupling reactions.

Each step must be optimized for yield and purity, often requiring purification techniques such as recrystallization or chromatography.

The compound has potential applications in medicinal chemistry, particularly in drug development targeting various diseases due to its structural features. It could serve as a lead compound for developing new therapeutic agents against cancer or infectious diseases. Additionally, its unique structure may allow for modifications that enhance its pharmacological properties.

Interaction studies are crucial for understanding how 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide interacts with biological macromolecules. Techniques such as molecular docking studies could be employed to predict binding affinities with target proteins or receptors. Furthermore, in vitro assays could help elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide. These include:

  • N-(4-chlorophenyl)-N-[1-(2-fluorophenyl)piperidin-4-yl]propanamide - This compound shares the chlorophenyl moiety but differs in the piperidine ring structure.
  • 1-(4-Chlorophenyl)piperazine - A simpler analog that lacks the additional functional groups found in the target compound.
  • N-(4-Bromophenyl)-N-[1-(3-fluorophenyl)piperidin-4-yl]propanamide - Similar in structure but contains a bromine atom instead of chlorine and different aromatic substituents.

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide lies in its specific combination of functional groups that may confer distinct biological activities compared to similar compounds. Its dual aromatic system combined with a piperazine core offers potential for selective interactions with biological targets, making it an interesting candidate for further research in drug development.

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

404.1415318 g/mol

Monoisotopic Mass

404.1415318 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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